molecular formula C17H11ClN4O2S B2456688 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1235052-90-0

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2456688
CAS RN: 1235052-90-0
M. Wt: 370.81
InChI Key: ZVBISJBCKLOWTR-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research areas.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile has shown potential in various research areas, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, it has been shown to have antibacterial and antifungal properties.

Mechanism Of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves the inhibition of various enzymes and proteins involved in cell growth and survival. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also has neuroprotective effects and improves cognitive function. In infectious diseases, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for cancer research. However, one limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile research. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further research can be done to explore its antibacterial and antifungal properties and potential use in treating infectious diseases.
Conclusion:
In conclusion, 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic compound with potential applications in various research areas. Its potent activity against cancer cells, neuroprotective effects, and antibacterial and antifungal properties make it a promising candidate for further research. However, its potential toxicity requires careful handling and monitoring in lab experiments.

Synthesis Methods

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves a multi-step process. The first step involves the reaction of 3-nitrobenzaldehyde and 3-chlorobenzaldehyde with ammonium acetate to form 1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-4-carbaldehyde. The second step involves the reaction of the intermediate product with thiourea and potassium hydroxide to form 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile.

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S/c18-13-4-2-5-14(10-13)21-16(11-20-17(21)25-8-7-19)12-3-1-6-15(9-12)22(23)24/h1-6,9-11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBISJBCKLOWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

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